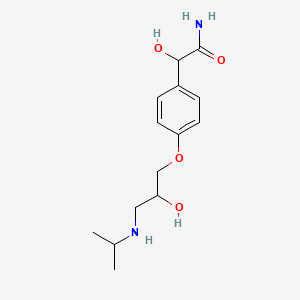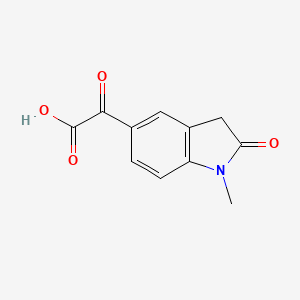
2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid
Overview
Description
Synthesis Analysis
While specific synthesis information for “2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid” is not available, related compounds such as ‘N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide’ are used in diverse scientific research due to their unique structure and properties.Molecular Structure Analysis
The molecular structure of a related compound, ‘N-(1-methyl-2-oxoindolin-5-yl)-2-(4-nitrophenyl)acetamide’, has been analyzed in detail. It has a molecular formula of C17H15N3O4 and a molecular weight of 325.32 g/mol .Chemical Reactions Analysis
A study on the formation of C=N double bonds, a fundamentally important functional group in organic chemistry, reports the condensation of primary amine or hydrazine with very electron-deficient aldehyde to form C=N bond in the absence of any catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, ‘N-(1-methyl-2-oxoindolin-5-yl)-2-(4-nitrophenyl)acetamide’, include a molecular weight of 325.32 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 .Scientific Research Applications
1. Biological Activity Research
Research has shown that derivatives of 2-oxoindoline, such as 2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid, are prospective for finding biologically active compounds. These derivatives have been linked to various biological activities including nootropic activity, as evidenced in substances containing amino acid esters moieties (Altukhov, 2014).
2. Synthesis and Structural Analysis
The synthesis and properties of oxoindolyl α-hydroxy-β-amino acid derivatives have been explored, providing insights into the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines (Ravikumar et al., 2015). Another study focused on the synthesis of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives, which demonstrated potential as anti-inflammatory agents (Nikalje et al., 2015).
3. Molecular Interactions and Chemical Properties
Studies have also been conducted on the interaction of monoamines during experimental neurosis, highlighting the role of 2-oxoindolin derivatives in adjusting the level of monoamines (Lutsenko et al., 2017). Additionally, the synthesis of (2-oxoindolin-3-ylidene)methyl acetates was explored, demonstrating a novel palladium-catalyzed oxidative C-H functionalization protocol (Tang et al., 2008).
4. Antimicrobial and Anticancer Potential
Some studies have examined the antimicrobial, anti-inflammatory, and antinociceptive activities of various derivatives, underscoring their potential in treating bacterial infections and cancer (Bassyouni et al., 2012). In addition, the synthesis of nickel(II) complexes of isatin thiosemicarbazone derivatives demonstrated anti-cancer, DNA binding, and cleavage activities (Ali et al., 2014).
properties
IUPAC Name |
2-(1-methyl-2-oxo-3H-indol-5-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-12-8-3-2-6(10(14)11(15)16)4-7(8)5-9(12)13/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHKCHYHZJTZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





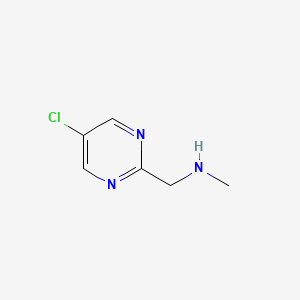

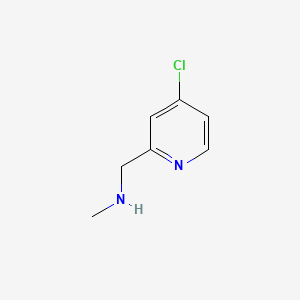

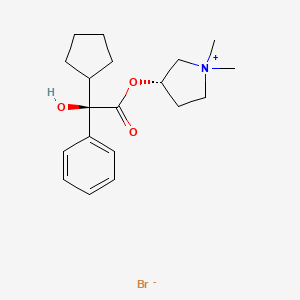
![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)
![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)

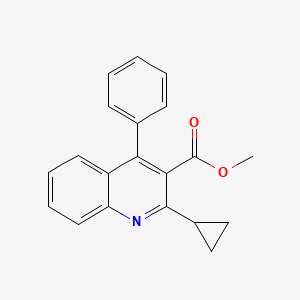
![5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol](/img/structure/B565814.png)
